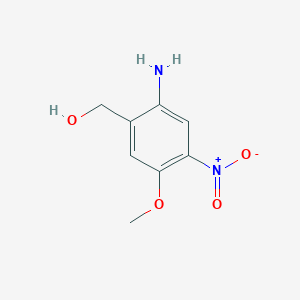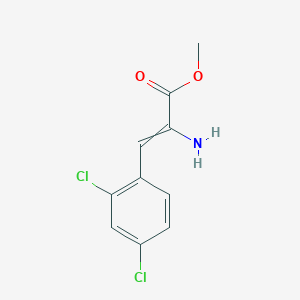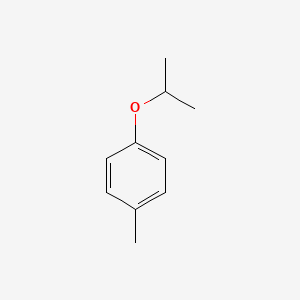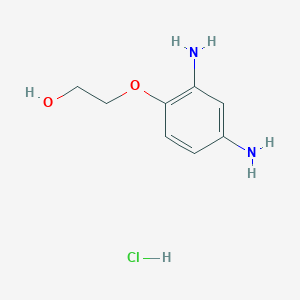
2-Amino-5-methoxy-4-nitrobenzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-methoxy-4-nitrobenzyl Alcohol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of amino, methoxy, and nitro functional groups attached to a benzyl alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxy-4-nitrobenzyl Alcohol typically involves multi-step organic reactions. One common method includes the nitration of 2-Amino-5-methoxybenzyl Alcohol, followed by reduction and methoxylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding nitro or amino derivatives.
Substitution: The presence of functional groups allows for various substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
2-Amino-5-methoxy-4-nitrobenzyl Alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Amino-5-methoxy-4-nitrobenzyl Alcohol exerts its effects involves interactions with specific molecular targets. The compound can act as a precursor to active metabolites that interact with cellular pathways, influencing biological processes such as enzyme activity and signal transduction. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
2-Nitrobenzyl Alcohol: Shares the nitrobenzyl structure but lacks the amino and methoxy groups.
2-Amino-5-methylbenzyl Alcohol: Similar structure but with a methyl group instead of a methoxy group.
4,5-Dimethoxy-2-nitrobenzyl Alcohol: Contains additional methoxy groups, altering its chemical properties.
Uniqueness: 2-Amino-5-methoxy-4-nitrobenzyl Alcohol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H10N2O4 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
(2-amino-5-methoxy-4-nitrophenyl)methanol |
InChI |
InChI=1S/C8H10N2O4/c1-14-8-2-5(4-11)6(9)3-7(8)10(12)13/h2-3,11H,4,9H2,1H3 |
Clé InChI |
PPWCQYLWIMCVDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727974.png)

![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727985.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727994.png)
![Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-](/img/structure/B11727999.png)

![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B11728012.png)
